l-Monomenthyl glutarate
Overview
Description
L-Monomenthyl glutarate is a compound with the empirical formula C15H26O4 and a molecular weight of 270.36 . It is used in flavors and fragrances and has a minty organoleptic property .
Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C15H26O4 .Physical and Chemical Properties Analysis
This compound is a clear viscous liquid . It is soluble in propylene glycol and ethyl acetate, but insoluble in water . It has a boiling point of over 300°C .Scientific Research Applications
Cooling Agent in Food and Oral Products
l-Monomenthyl glutarate has been identified in natural sources and is known for its cooling effects without the burning sensation typically associated with menthol. This makes it suitable for applications in products like chewing gum and oral care products, where a cooling sensation is desirable without a strong mint flavor (Hiserodt et al., 2004).
Bioplastic and Polymer Industry
This compound is a derivative of glutarate, an important C5 linear-chain dicarboxylic acid widely used in the production of polyesters and polyamides like nylon. Research has focused on the bio-based production of glutarate from renewable resources using engineered strains of Escherichia coli and Corynebacterium glutamicum, highlighting its potential in sustainable polymer manufacturing (Zhao et al., 2018), (Prell et al., 2021).
Biomedical Research
Glutaraldehyde, a related compound, is extensively used in biomedical research as a fixative for cells and tissues. It's particularly important in studies involving red blood cells, as it preserves their shape and increases their rigidity, which is useful for mimicking conditions like malaria infection in research settings (Abay et al., 2019).
Food Industry Monitoring
In the food industry, accurate monitoring of glutamate (related to glutarate) is crucial, as it is a common flavor enhancer. A sensitive and interference-free amperometric biosensor has been developed for monitoring glutamate levels in foodstuffs, demonstrating the relevance of glutarate derivatives in quality control and safety in the food industry (Mentana et al., 2020).
Mechanism of Action
Target of Action
L-Monomenthyl glutarate is primarily a menthol coolant . It targets the human skin and mucosa, where it exhibits strong volatility and permeability .
Mode of Action
The compound interacts with its targets through its high concentration of menthol vapor, which has a strong irritation and erosion effect on human skin and mucosa . This interaction results in a cooling sensation, which is why this compound is often used in products that require a cooling effect.
Pharmacokinetics
Given its strong volatility and permeability, it can be inferred that the compound is likely to be rapidly absorbed and distributed in the body, particularly at the site of application . Its impact on bioavailability would depend on factors such as concentration and the specific formulation of the product it is used in.
Result of Action
The primary molecular and cellular effect of this compound’s action is the induction of a cooling sensation on the skin or mucosa. This is due to the irritation and erosion caused by the high concentration of menthol vapor .
Biochemical Analysis
Biochemical Properties
Its strong volatility and permeability suggest that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be complex and may involve both physical and chemical processes.
Cellular Effects
Its strong irritation and erosion effect on human skin and mucosa suggest that it may influence cell function . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of l-Monomenthyl glutarate at different dosages in animal models are not well studied. Given its strong irritation and erosion effect on human skin and mucosa, it is possible that there may be threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
5-(5-methyl-2-propan-2-ylcyclohexyl)oxy-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O4/c1-10(2)12-8-7-11(3)9-13(12)19-15(18)6-4-5-14(16)17/h10-13H,4-9H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMTYSVTTGVYAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CCCC(=O)O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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